3-(4-Bromophenyl)-2-hydroxypropanoic acid
Description
3-(4-Bromophenyl)-2-hydroxypropanoic acid is a halogenated organic acid featuring a 2-hydroxypropanoic acid backbone substituted with a 4-bromophenyl group at the third carbon. This compound is structurally related to lactic acid (2-hydroxypropanoic acid) but incorporates a brominated aromatic ring, which significantly alters its physicochemical and biological properties. It is primarily studied for its role in enzyme inhibition and as a precursor in pharmaceutical synthesis .
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) |
InChI Key |
YVPYVGILADXNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the bromination of phenylpropanoic acid derivatives followed by hydrolysis. For instance, starting with 4-bromophenylacetic acid, the compound can be synthesized through the following steps:
Bromination: 4-Bromophenylacetic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the para position of the phenyl ring.
Hydrolysis: The brominated intermediate is then subjected to hydrolysis under acidic or basic conditions to yield 3-(4-Bromophenyl)-2-hydroxypropanoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromophenyl)-2-hydroxypropanoic acid may involve large-scale bromination and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-2-oxopropanoic acid.
Reduction: 3-(4-Bromophenyl)-2-hydroxypropanol.
Substitution: 3-(4-Substituted phenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(4-Bromophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenyl-2-hydroxypropanoic Acids
Compounds with variations in the phenyl substituent’s position, halogen type, or additional functional groups exhibit distinct properties:
Key Observations :
- Halogen Position : Bromine at the para position (4-bromo) enhances steric bulk and electronic effects compared to ortho-substituted analogs (e.g., 2-bromo in ), influencing binding to biological targets .
- Phenoxy vs. Phenyl: Phenoxy-substituted derivatives () exhibit higher melting points due to stronger hydrogen bonding networks.
- Chirality: Enantiomers like (2S)-3-(4-Bromophenyl)-2-hydroxypropanoic acid (95% purity) are available, highlighting the importance of stereochemistry in activity .
Bromophenyl Propanoic Acid Derivatives with Methyl/Fluorine Substituents
Methyl or fluorine groups introduce additional steric or electronic effects:
Key Observations :
- Methyl Groups : Methyl substituents (e.g., 2-methyl in ) enhance hydrophobicity and stabilize crystal packing via hydrogen bonding.
- Fluorine Substitution: Fluorine at meta or para positions (–15) improves metabolic stability and bioavailability compared to non-fluorinated analogs.
Anti-Inflammatory and Enzyme Inhibition
- 3-(4-Bromophenyl)-2-hydroxypropanoic acid: Implicated in Glo-1 enzyme inhibition via virtual screening .
- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on : Exhibits 59.5% suppression of carrageenan-induced edema (SI = 0.75), indicating lower toxicity than parent acids .
Biological Activity
3-(4-Bromophenyl)-2-hydroxypropanoic acid is an organic compound with significant biological activity, particularly in antimicrobial and anti-inflammatory applications. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9BrO3
- Molecular Weight : Approximately 245.07 g/mol
- IUPAC Name : 3-(4-Bromophenyl)-2-hydroxypropanoic acid
The compound features a bromine atom attached to a para-substituted phenyl ring, which influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that 3-(4-Bromophenyl)-2-hydroxypropanoic acid exhibits notable antimicrobial activity. The compound has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Anti-inflammatory Effects
In addition to its antimicrobial properties, 3-(4-Bromophenyl)-2-hydroxypropanoic acid has shown anti-inflammatory effects in various studies. In vitro experiments have indicated that the compound can inhibit the production of pro-inflammatory cytokines in immune cells, which is crucial for managing inflammatory diseases.
The mechanisms through which 3-(4-Bromophenyl)-2-hydroxypropanoic acid exerts its biological effects include:
- Cellular Permeabilization : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Inhibition of Efflux Pumps : It interferes with bacterial efflux mechanisms that expel antibiotics, enhancing the efficacy of co-administered antimicrobial agents .
- Cytokine Modulation : The compound reduces the expression of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of 3-(4-Bromophenyl)-2-hydroxypropanoic acid against multidrug-resistant strains found that it exhibited comparable activity to traditional antibiotics like ampicillin. The research highlighted its potential as an alternative treatment option .
- Inflammation Model in Rodents : In a rodent model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers and improved survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
